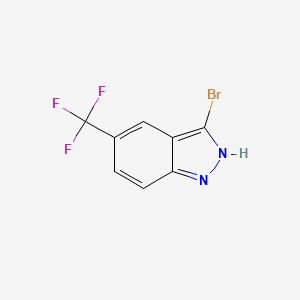

3-Bromo-5-(trifluoromethyl)-1H-indazole

Description

The Significance of Indazole Scaffolds in Medicinal Chemistry and Pharmaceutical Research

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a versatile scaffold that has garnered significant attention from medicinal chemists. longdom.orgrsc.org Its structural rigidity, coupled with the ability to participate in various non-covalent interactions, makes it an ideal framework for the design of potent and selective ligands for a diverse array of biological targets. longdom.org

The exploration of indazole derivatives in drug discovery dates back several decades, with early research highlighting their potential as anti-inflammatory agents. nih.gov One of the earliest and most well-known examples is Benzydamine, a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties, first marketed in the 1960s. nih.gov This early success spurred further investigation into the therapeutic potential of the indazole nucleus, leading to the discovery of compounds with a broad spectrum of pharmacological activities.

The contemporary pharmaceutical landscape is populated with a multitude of indazole-based drugs and clinical candidates. longdom.orgrsc.org These compounds exhibit a wide range of therapeutic applications, including anti-cancer, anti-emetic, and antipsychotic activities. The indazole scaffold is a key component in several approved kinase inhibitors, such as Axitinib and Pazopanib, which are used in the treatment of various cancers. google.com This underscores the enduring importance of the indazole core in the development of novel therapeutics. longdom.orgrsc.org

The following table provides a snapshot of some notable indazole-based drugs and their therapeutic applications:

| Drug Name | Therapeutic Application |

| Benzydamine | Anti-inflammatory, Analgesic |

| Granisetron | Antiemetic |

| Axitinib | Anticancer (Kinase Inhibitor) |

| Pazopanib | Anticancer (Kinase Inhibitor) |

| Entrectinib | Anticancer (Kinase Inhibitor) |

Role of Halogenation in Modulating Molecular Interactions and Biological Activity

The introduction of halogen atoms into a drug candidate is a widely employed strategy to enhance its pharmacological profile. nih.govnih.gov Halogens can influence a molecule's conformation, lipophilicity, and metabolic stability, and can also participate in specific non-covalent interactions, such as halogen bonding. nih.govresearchgate.net

Bromine, as a substituent, offers a unique combination of properties that are advantageous in drug design. nih.govnih.gov It is more lipophilic than chlorine and can significantly enhance a molecule's ability to cross biological membranes. nih.gov Furthermore, the bromine atom is a moderately effective hydrogen bond acceptor and can also act as a halogen bond donor, contributing to stronger interactions with biological targets. nih.govresearchgate.net The introduction of bromine can also influence the metabolic fate of a compound, sometimes blocking sites of oxidative metabolism and thereby increasing the drug's half-life. nih.gov

The presence of a bromine atom can have a profound impact on a ligand's binding affinity and selectivity for its target receptor. nih.gov This can be attributed to a combination of steric and electronic effects, as well as the formation of specific halogen bonds with amino acid residues in the binding pocket. researchgate.net These interactions can lead to a more favorable binding orientation and a lower dissociation constant, resulting in enhanced potency. The strategic placement of a bromine atom can therefore be a powerful tool for optimizing the pharmacological profile of a lead compound. nih.govnih.gov

The Trifluoromethyl Group: Influence on Molecular Properties and Bioactivity

The trifluoromethyl (CF3) group is one of the most important and widely used substituents in modern medicinal chemistry. rsc.orgresearchgate.netachmem.com Its unique electronic properties and steric profile can dramatically alter the physicochemical and biological properties of a molecule. researchgate.net

The trifluoromethyl group is highly electronegative and electron-withdrawing, which can significantly impact the acidity or basicity of nearby functional groups. researchgate.net This can be crucial for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement. The CF3 group is also highly lipophilic, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier. researchgate.net Furthermore, the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group metabolically stable and resistant to enzymatic degradation. rsc.orgresearchgate.netachmem.com The introduction of a CF3 group can therefore lead to compounds with improved pharmacokinetic properties and increased in vivo efficacy. researchgate.net In some cases, the replacement of a methyl group with a trifluoromethyl group has been shown to increase the biological activity of a compound by several fold.

Chemical Profile of 3-Bromo-5-(trifluoromethyl)-1H-indazole

| Property | Value |

| CAS Number | 1086378-32-6. |

| Molecular Formula | C8H4BrF3N2. |

| Molecular Weight | 265.03 g/mol . |

| Appearance | Solid (form may vary). |

| Storage | Inert atmosphere, 2-8°C. |

Electronic and Steric Effects of Trifluoromethyl Moieties

The trifluoromethyl (-CF3) group exerts a profound influence on a molecule's properties through a combination of potent electronic and distinct steric effects.

Electronic Effects: The -CF3 group is one of the most powerful electron-withdrawing groups used in structural organic chemistry, primarily due to the high electronegativity of the three fluorine atoms, which creates a strong inductive (-I) effect. researchgate.netnih.gov When attached to an aromatic or heterocyclic ring, this group deactivates the ring towards electrophilic substitution and can significantly alter the acidity or basicity of nearby functional groups. nih.govmdpi.com This strong electron-withdrawing nature can enhance the electrophilic character of adjacent reaction sites and influence molecular interactions, such as hydrogen bonding and π-stacking. nih.govnih.gov

Steric Effects: The trifluoromethyl group possesses a significant steric profile. It is considerably larger than a hydrogen atom and is generally considered to be bulkier than a methyl group. mdpi.com In some chemical environments, its steric hindrance has been observed to be comparable to or even greater than that of an isobutyl or phenyl group. jst.go.jp This steric bulk can be strategically employed to control molecular conformation, restrict bond rotation, and create specific spatial arrangements that may enhance binding affinity and selectivity for a biological target by occupying specific pockets in a receptor or enzyme active site. mdpi.comnih.gov

Defining the Research Niche: this compound within the Broader Indazole Chemical Space

Within the vast chemical space of substituted indazoles, this compound occupies a specific and valuable niche as a highly functionalized intermediate for organic synthesis. lookchem.com Its utility stems from the strategic placement of its two key substituents on the privileged indazole scaffold.

The bromine atom at the C-3 position serves as a versatile synthetic handle. It is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. rsc.orgnih.gov This allows for the straightforward introduction of various aryl, heteroaryl, or alkyl groups at this position, enabling the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies. rsc.orgnih.govresearchgate.net

Concurrently, the trifluoromethyl group at the C-5 position imparts the beneficial electronic and pharmacokinetic properties discussed previously. It modulates the electronic character of the indazole ring system and enhances the metabolic stability and lipophilicity of any derivative compound, features that are highly desirable in the development of new drug candidates. nih.govnih.gov The combination of a reactive site for diversification (the C-3 bromine) and a group that confers drug-like properties (the C-5 trifluoromethyl) makes this compound a powerful building block for medicinal chemists targeting a wide array of biological targets.

Interactive Data Tables

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₄BrF₃N₂ |

| Molecular Weight | 265.03 g/mol nih.gov |

| CAS Number | 57631-11-5 nih.gov |

| XLogP3 | 3.2 nih.gov |

| Hydrogen Bond Donor Count | 1 nih.gov |

| Hydrogen Bond Acceptor Count | 3 nih.gov |

| Rotatable Bond Count | 0 nih.gov |

| Exact Mass | 263.95100 Da nih.gov |

| Topological Polar Surface Area | 28.7 Ų nih.gov |

| Heavy Atom Count | 14 nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-(trifluoromethyl)-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-7-5-3-4(8(10,11)12)1-2-6(5)13-14-7/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWMXXMBNBUURG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650457 | |

| Record name | 3-Bromo-5-(trifluoromethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086378-32-6 | |

| Record name | 3-Bromo-5-(trifluoromethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3 Bromo 5 Trifluoromethyl 1h Indazole

Strategic Approaches to Indazole Ring System Construction

The indazole nucleus, a bicyclic aromatic heterocycle, is a common scaffold in medicinal chemistry. nih.gov Its synthesis can be achieved through several strategic approaches, primarily involving the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring.

Cyclization reactions are the cornerstone of indazole synthesis. These methods typically involve the formation of a crucial N-N bond to close the pyrazole ring. A variety of starting materials and reaction conditions can be employed to achieve this transformation.

One common approach is the [3 + 2] cycloaddition of diazo compounds with arynes. organic-chemistry.org In this method, an aryne, generated in situ from a precursor like o-(trimethylsilyl)aryl triflate, reacts with a diazo compound to form the indazole ring. This method is highly efficient for producing a wide range of substituted indazoles under mild conditions. organic-chemistry.org

Another significant strategy involves the intramolecular cyclization of appropriately substituted benzene derivatives. For instance, reductive cyclization of o-nitrobenzylidene amines, promoted by reagents like tri-n-butylphosphine, can yield 2-aryl-2H-indazoles. organic-chemistry.org Similarly, copper-catalyzed intramolecular Ullmann-type reactions of hydrazones derived from ortho-haloaldehydes provide a scalable route to 1H-indazoles. thieme-connect.com Palladium-catalyzed intramolecular C-H amination reactions of aminohydrazones also represent a viable pathway for constructing the 1H-indazole skeleton. nih.gov

A selection of cyclization strategies for indazole formation is summarized in the table below.

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Outcome | Reference |

| [3 + 2] Cycloaddition | o-(trimethylsilyl)aryl triflates, Diazo compounds | CsF or TBAF | Substituted indazoles | organic-chemistry.org |

| Reductive Cyclization | o-nitrobenzylidene amines | MoO2Cl2(dmf)2, Ph3P | 2-Aryl-2H-indazoles | organic-chemistry.org |

| Intramolecular Ullmann Reaction | Hydrazones of ortho-haloaldehydes | Copper catalyst | 1H-Indazoles | thieme-connect.com |

| C-H Amination | Diaryl ketone hydrazones | Iodine, KI, NaOAc | 1H-Indazoles | nih.gov |

| Oxidative Cyclization | 2-aminomethyl-phenylamines | N-N bond-forming oxidants | 1H- and 2H-indazoles | organic-chemistry.orgorganic-chemistry.org |

The synthesis of specifically substituted indazoles, such as the target molecule, relies on using precursors that already contain the desired functional groups or can be easily functionalized. The choice of synthetic route often dictates which substituents can be tolerated or introduced.

For example, to synthesize an indazole with a trifluoromethyl group at the 5-position, one would typically start with a benzene derivative that already possesses this group, such as 4-amino-3-methyl-5-(trifluoromethyl)aniline or a related compound. This pre-functionalized starting material is then carried through one of the cyclization methodologies described above. This approach ensures the correct placement of the substituent without the need for post-cyclization functionalization, which can sometimes be challenging and lack regioselectivity. mdpi.com

Similarly, flow chemistry has been utilized to deliver a range of substituted indazoles, including 3-amino and 3-hydroxy analogues, by reacting hydrazines with appropriately substituted 2-fluorobenzonitriles at elevated temperatures. acs.org This method highlights the versatility of using functionalized precursors to build molecular diversity into the indazole scaffold. acs.org

Introduction of the Bromine Moiety at the 3-Position

The introduction of a bromine atom at the C3 position of the indazole ring is a key step in the synthesis of the target compound. This transformation is typically achieved through electrophilic bromination, where the indazole ring's inherent reactivity is exploited.

Achieving regioselectivity is crucial when functionalizing the indazole ring. The C3 position is often susceptible to electrophilic attack, allowing for direct bromination. A widely employed reagent for this purpose is N-bromosuccinimide (NBS). chim.it The reaction of an N-protected or N-unsubstituted indazole with NBS, often in a solvent like acetonitrile (B52724) or chloroform, leads to the selective introduction of a bromine atom at the 3-position. chim.it

Other brominating agents can also be utilized. For instance, dibromohydantoin (DBDMH) under ultrasound-assisted conditions has been shown to be an efficient method for the C3-bromination of a wide range of indazoles. nih.gov This method is rapid and proceeds under mild conditions. nih.gov The use of elemental bromine (Br₂) in solvents like dimethylformamide (DMF) or acetic acid is another classic method, although it can be less selective and requires careful handling. chim.itgoogle.com

The choice of brominating agent and reaction conditions can be tailored based on the other substituents present on the indazole ring to maximize yield and selectivity.

| Brominating Agent | Typical Conditions | Selectivity | Advantages | Reference |

| N-Bromosuccinimide (NBS) | Acetonitrile or CHCl3, room temp. | High for C3 | Mild, readily available | chim.it |

| Dibromohydantoin (DBDMH) | Ethanol (B145695), ultrasound | High for C3 | Rapid, mild conditions | nih.gov |

| Bromine (Br₂) | DMF or Acetic Acid | Variable, can give byproducts | Strong brominating agent | chim.itgoogle.com |

An alternative to direct bromination involves functionalizing a precursor molecule before the indazole ring is formed or modifying a functional group already present at the 3-position. For instance, a synthetic route might involve the creation of an indazole-3-carboxylic acid. guidechem.com This carboxyl group could then potentially be converted into a bromine atom through a process like the Hunsdiecker reaction or a related transformation, although direct bromination is generally more straightforward and commonly used for this specific transformation.

Another strategy involves starting with a precursor that directs bromination. A patent describes a synthetic method for 5-bromo-4-fluoro-1H-indazole starting from 3-fluoro-2-methylaniline. google.com The aniline (B41778) is first brominated, and then the indazole ring is constructed. A similar precursor-based strategy would be applicable for the synthesis of 3-Bromo-5-(trifluoromethyl)-1H-indazole, where a trifluoromethylated aniline or a related compound is first brominated at the appropriate position before undergoing cyclization to form the indazole ring.

Incorporation of the Trifluoromethyl Group at the 5-Position

The trifluoromethyl (CF₃) group is a valuable substituent in medicinal chemistry due to its ability to enhance properties like metabolic stability and lipophilicity. mdpi.com Its incorporation into the 5-position of the indazole ring is almost exclusively accomplished by using a starting material that already contains the CF₃ group in the correct position on the benzene ring.

The synthesis would typically commence with a commercially available or prepared trifluoromethylated benzene derivative, such as 4-chloro-3-nitrobenzotrifluoride (B52861) or 4-bromo-1-nitro-2-(trifluoromethyl)benzene. This precursor undergoes a series of transformations to introduce the necessary functional groups for the subsequent indazole ring formation. For example, the nitro group can be reduced to an amine, which can then be used in a cyclization reaction.

Direct C-H trifluoromethylation of an existing indazole ring is a known process, but it typically shows a strong preference for the C3 position when using radical-based methods with reagents like sodium trifluoromethanesulfinate (Langlois' reagent). acs.orgresearchgate.net Therefore, this method is not suitable for introducing the CF₃ group at the C5 position. The most reliable and regioselective strategy remains the "bottom-up" approach, where the trifluoromethylated benzene precursor is assembled into the final indazole product. This ensures the unambiguous placement of the trifluoromethyl group at the desired C5 position of the heterocyclic core.

Direct Trifluoromethylation Strategies

Direct C-H trifluoromethylation has emerged as a powerful tool in medicinal chemistry, allowing for the late-stage introduction of the trifluoromethyl group, which can significantly alter the biological activity of a molecule. bohrium.com For indazole systems, radical trifluoromethylation is a common approach, providing an efficient route to access trifluoromethylated compounds without the need for pre-functionalized substrates like organohalides or organometallic reagents. researchgate.net

Visible-light-promoted methods have gained prominence due to their mild and environmentally friendly reaction conditions. One such strategy involves the regioselective C3-H trifluoromethylation of 2H-indazoles under metal-free conditions. nih.govacs.org This approach utilizes a photocatalyst in combination with a hypervalent iodine reagent to generate trifluoromethyl radicals, which then react at the C3 position of the indazole ring. nih.govacs.org While these studies focus on the 2H-indazole tautomer, the principles can be relevant for the synthesis of related 1H-indazole isomers.

Table 1: Examples of Direct Trifluoromethylation Reagents for Heterocycles

| Trifluoromethylating Reagent | Catalyst/Conditions | Comments |

|---|---|---|

| CF3SO2Na | (NH4)2S2O8 in DMSO-water | Effective for 2H-indazoles. bohrium.com |

| Togni's Reagent | Visible-light photoredox catalysis | Common for various N-heterocycles. bohrium.com |

Building Block Approaches Utilizing Trifluoromethyl-Containing Synthons

For instance, the synthesis of trifluoromethylated pyrazole derivatives, which share a common pyrazole core with indazoles, has been achieved by reacting 3,5-bis(trifluoromethyl)acetophenone with hydrazine (B178648) derivatives. mdpi.com This type of condensation reaction, forming the pyrazole ring, is a foundational method that can be adapted for the synthesis of trifluoromethyl-substituted indazoles by using appropriately substituted phenylhydrazines.

Palladium-Catalyzed Trifluoromethylation Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and it has been applied to the trifluoromethylation of aromatic and heteroaromatic compounds. nih.gov These methods often involve the cross-coupling of an aryl halide or a related substrate with a trifluoromethyl source. acs.org While direct palladium-catalyzed C-H trifluoromethylation of indazoles is an area of ongoing research, related methodologies for other heterocycles demonstrate the potential of this approach.

For example, palladium-catalyzed trifluoromethylation of aromatic C-H bonds directed by an acetamino group has been reported, providing an efficient route to ortho-CF3 acetanilides. acs.org Such directing-group strategies could potentially be adapted for the regioselective trifluoromethylation of indazole derivatives. Furthermore, palladium-catalyzed asymmetric allylic trifluoromethylation highlights the development of sophisticated methods for introducing the CF3 group with high selectivity. nih.gov

Advanced Synthetic Transformations for Analog Development

Once the this compound core is synthesized, further functionalization is often necessary to develop analogs with improved properties. Cross-coupling reactions are particularly valuable for this purpose, allowing for the introduction of a wide range of substituents at the bromine-bearing position.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) for Further Functionalization

The bromine atom at the 3-position of the indazole ring serves as a versatile handle for various transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is one of the most widely used methods for forming carbon-carbon bonds. rsc.org It involves the coupling of an organoboron reagent (such as a boronic acid or ester) with a halide in the presence of a palladium catalyst.

An efficient Suzuki-Miyaura cross-coupling reaction of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with a variety of aryl and heteroaryl boronic acids has been reported. rsc.org This methodology, which utilizes a XPhosPdG2/XPhos catalyst system, can be extended to other brominated heterocyclic systems, including bromo-indazoles, to generate a library of arylated derivatives. rsc.org The reaction conditions are often optimized to minimize side reactions such as debromination. rsc.org

Table 2: Representative Suzuki-Miyaura Coupling of a Brominated Heterocycle

| Boronic Acid | Product Yield |

|---|---|

| p-Methoxyphenylboronic acid | 89% |

| m-Methoxyphenylboronic acid | 85% |

| o-Methoxyphenylboronic acid | 73% |

| 4-Acetylphenylboronic acid | 87% |

| 4-Ethoxycarbonylphenylboronic acid | 72% |

(Data adapted from a study on a related heterocyclic system) nih.gov

Green Chemistry Principles in Indazole Synthesis

The principles of green chemistry are increasingly being incorporated into the synthesis of pharmaceuticals and other fine chemicals to reduce environmental impact. acs.org In the context of indazole synthesis, this includes the use of greener solvents, catalysts, and energy sources.

One approach involves the use of copper oxide nanoparticles supported on activated carbon as a heterogeneous catalyst for the synthesis of 2H-indazoles in a one-pot, three-component reaction. acs.org This reaction is carried out in polyethylene (B3416737) glycol (PEG-400), a green solvent. acs.org Another example is the use of ammonium (B1175870) chloride as a mild acid catalyst in ethanol for the synthesis of 1-H-indazole derivatives, offering a more environmentally friendly alternative to stronger acids. samipubco.com The development of synthetic methods that eliminate the need for costly and potentially toxic metal catalysts is also a key goal of green chemistry. researchgate.net

Microwave-Assisted Synthesis of Indazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rasayanjournal.co.inheteroletters.org This technology is well-aligned with the principles of green chemistry by reducing energy consumption and minimizing waste. rasayanjournal.co.injchr.org

The functionalization of indazoles through various cross-coupling reactions can be significantly enhanced by the use of microwave irradiation. rasayanjournal.co.in For instance, the synthesis of indazole derivatives via the condensation of phenyl hydrazine derivatives with substituted salicylaldehydes can be efficiently carried out under microwave irradiation, reducing the reaction time from hours to minutes. heteroletters.org This approach has been shown to be effective for producing a library of indazole derivatives with potential biological activities. jchr.orgjchr.org

Synthetic Challenges and Future Innovations in the Synthesis of Halogenated Trifluoromethyl Indazoles

The synthesis of poly-substituted indazoles, particularly those bearing both halogen and trifluoromethyl groups, presents several challenges that researchers continue to address through innovative synthetic strategies.

Synthetic Challenges:

Regioselectivity: A primary challenge in the synthesis of substituted indazoles is controlling the regioselectivity of functionalization. For instance, direct halogenation of a substituted indazole can potentially lead to a mixture of isomers, requiring careful optimization of reaction conditions or the use of directing groups. The inherent tautomerism of the indazole ring (1H and 2H forms) can also influence the position of substitution. nih.gov

Harsh Reaction Conditions: Many classical methods for indazole synthesis or functionalization require harsh conditions, such as high temperatures or the use of strong acids or bases. These conditions can be incompatible with sensitive functional groups and may lead to side reactions and lower yields.

Introduction of Fluorine-Containing Groups: The incorporation of fluorine or trifluoromethyl groups into heterocyclic systems can be challenging. While there has been significant progress in fluorination chemistry, the development of mild and selective methods for the introduction of these moieties remains an active area of research. numberanalytics.comnih.govresearchgate.net The presence of a trifluoromethyl group can influence the reactivity of the heterocyclic core, which needs to be considered during subsequent functionalization steps.

Future Innovations:

Late-Stage Functionalization: A significant trend in modern synthetic chemistry is the development of late-stage functionalization methods. These strategies allow for the introduction of functional groups, including halogens and trifluoromethyl groups, at a late stage in the synthetic sequence. This approach is highly valuable for the rapid generation of analogs for structure-activity relationship studies and for accessing novel chemical space. C-H activation and functionalization are particularly promising avenues for the direct and selective modification of the indazole scaffold.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for a wide range of organic transformations, including the introduction of trifluoromethyl groups. These methods often proceed under mild conditions and can offer unique reactivity and selectivity compared to traditional thermal methods.

Flow Chemistry: The use of continuous flow reactors is gaining traction in the synthesis of fine chemicals and pharmaceuticals. Flow chemistry can offer improved control over reaction parameters, enhanced safety for hazardous reactions, and the potential for telescoped multi-step syntheses, which can streamline the production of complex molecules like halogenated trifluoromethyl indazoles.

Novel Fluorinating and Trifluoromethylating Reagents: The development of new, more user-friendly, and selective reagents for fluorination and trifluoromethylation is an ongoing endeavor. These reagents are expected to simplify the synthesis of fluorinated heterocycles and expand the scope of accessible molecular architectures. mdpi.com

Biocatalysis: The use of enzymes to catalyze specific reactions offers the potential for high selectivity and mild reaction conditions. While still an emerging area for the synthesis of complex heterocyles, biocatalysis could provide novel and sustainable routes to functionalized indazoles in the future.

The continued development of these innovative synthetic methodologies will be crucial for overcoming the challenges associated with the synthesis of halogenated trifluoromethyl indazoles and for facilitating the discovery of new bioactive molecules containing this important heterocyclic motif.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering insights into the chemical environment of individual atoms. For 3-Bromo-5-(trifluoromethyl)-1H-indazole, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, would be employed for a full structural assignment.

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons and the N-H proton of the indazole ring system. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the bromine and trifluoromethyl substituents. The protons on the benzene (B151609) ring portion of the indazole would likely appear as multiplets or distinct doublet and singlet signals in the aromatic region (typically δ 7.0-8.5 ppm). The N-H proton would present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Expected ¹H NMR Data: A hypothetical data table based on the structure.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-4 | ~ 7.8 - 8.2 | d | ~ 8.5 - 9.0 |

| H-6 | ~ 7.5 - 7.8 | dd | J ≈ 8.5 - 9.0, 1.5 - 2.0 |

| H-7 | ~ 7.9 - 8.3 | d | ~ 1.5 - 2.0 |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound would show distinct signals for each of the eight carbon atoms. The carbon atom attached to the bromine (C-3) would be significantly influenced by the halogen's electronegativity. The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, and the carbon to which it is attached (C-5) will also show coupling.

Expected ¹³C NMR Data: A hypothetical data table based on the structure.

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C-3 | ~ 115 - 125 |

| C-3a | ~ 140 - 145 |

| C-4 | ~ 120 - 125 |

| C-5 | ~ 125 - 130 (q) |

| C-6 | ~ 128 - 133 |

| C-7 | ~ 110 - 115 |

| C-7a | ~ 135 - 140 |

¹⁹F NMR is a highly sensitive technique for the characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a singlet for the trifluoromethyl group, as there are no neighboring fluorine atoms to cause splitting. The chemical shift of this signal, typically in the range of -60 to -70 ppm relative to a standard like CFCl₃, is diagnostic for the electronic environment of the CF₃ group.

Expected ¹⁹F NMR Data: A hypothetical data table based on the structure.

| Group | Expected Chemical Shift (ppm) | Multiplicity |

|---|

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, a suite of 2D NMR experiments would be utilized:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish the connectivity of the aromatic protons on the indazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of the elemental formula with high accuracy, confirming the presence of bromine and the correct number of carbon, hydrogen, fluorine, and nitrogen atoms. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (M+ and M+2).

Expected HRMS Data: A hypothetical data table based on the structure.

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [M+H]⁺ | 264.9613 |

The fragmentation pattern in the mass spectrum would likely involve the loss of the bromine atom and potentially the trifluoromethyl group or fragments thereof, providing further structural confirmation.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of molecules by analyzing their fragmentation patterns. While specific MS/MS studies on this compound are not extensively documented in publicly available literature, the fragmentation behavior can be predicted based on its chemical structure and data from related compounds.

In a typical MS/MS experiment, the protonated molecule [M+H]⁺ of this compound would be selected and subjected to collision-induced dissociation. The resulting fragment ions would provide valuable structural information. A plausible fragmentation pathway would involve the initial loss of the bromine atom, a common fragmentation for halogenated compounds. Another likely fragmentation would be the loss of the trifluoromethyl group. The indazole ring itself could undergo characteristic cleavages.

A study on the related compound 3-bromo-5-(trifluoromethyl)aniline (B1272211) revealed that a primary fragmentation pathway involves the elimination of a bromine atom. srce.hr The isotopic distribution pattern characteristic of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key indicator in the mass spectrum of the parent ion and any bromine-containing fragments. srce.hr

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss |

| [M+H]⁺ | [M+H - Br]⁺ | Br |

| [M+H]⁺ | [M+H - CF₃]⁺ | CF₃ |

| [M+H]⁺ | Further ring cleavage ions | Various small molecules |

Note: The m/z values would depend on the specific isotope of bromine present.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule.

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its specific functional groups.

N-H Stretch: The N-H bond of the indazole ring is expected to show a characteristic stretching vibration in the region of 3200-3400 cm⁻¹.

Aromatic C-H Stretch: The C-H stretching vibrations of the aromatic ring are typically observed around 3000-3100 cm⁻¹.

C=C Aromatic Stretch: The carbon-carbon double bond stretching vibrations within the benzene and pyrazole (B372694) rings of the indazole core will appear in the 1450-1600 cm⁻¹ region.

C-N Stretch: The stretching vibrations of the C-N bonds in the indazole ring are expected in the 1200-1350 cm⁻¹ range.

C-F Stretch: The strong carbon-fluorine bonds of the trifluoromethyl group will result in intense absorption bands, typically in the 1000-1200 cm⁻¹ region.

C-Br Stretch: The carbon-bromine stretching vibration is expected at lower wavenumbers, generally in the 500-650 cm⁻¹ range.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber Range (cm⁻¹) | Vibration Type |

| N-H | 3200-3400 | Stretch |

| Aromatic C-H | 3000-3100 | Stretch |

| C=C (Aromatic) | 1450-1600 | Stretch |

| C-N | 1200-1350 | Stretch |

| C-F (in CF₃) | 1000-1200 | Stretch |

| C-Br | 500-650 | Stretch |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

For this compound, X-ray crystallography could definitively establish the predominant tautomeric form in the solid state. Indazoles can exist in two tautomeric forms, 1H and 2H, depending on the position of the hydrogen atom on the nitrogen atoms of the pyrazole ring. This analysis would also reveal detailed information about the crystal packing, including intermolecular interactions such as hydrogen bonding involving the N-H group and halogen bonding involving the bromine atom.

As this compound is an achiral molecule, it does not have stereoisomers. Therefore, the confirmation of stereochemistry is not applicable in this case.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing complex mixtures containing this compound.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are powerful methods for separating the target compound from impurities. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. srce.hrresearchgate.net Detection is typically achieved using a UV detector.

Thin-layer chromatography (TLC) can be employed for rapid monitoring of reaction progress during the synthesis of indazole derivatives. google.com

Table 3: Typical Chromatographic Conditions for Analysis of Related Aromatic Compounds

| Parameter | Condition |

| Technique | Reversed-Phase HPLC/UHPLC |

| Stationary Phase | C18 |

| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient |

| Detector | UV-DAD |

This table is based on methods used for structurally similar compounds and serves as a general guideline.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a compound and quantifying its concentration in a sample. For this compound, a reverse-phase HPLC method is typically developed. This method separates the target compound from any non-volatile impurities that may be present as a result of the synthesis or degradation processes.

In a typical HPLC analysis, the compound is dissolved in a suitable solvent and injected into the chromatograph. The separation occurs on a stationary phase (commonly a C18 column) with a mobile phase consisting of a mixture of solvents, such as acetonitrile and water, often with a modifier like formic acid to improve peak shape. The elution of the compound is monitored by a UV detector at a wavelength where the compound exhibits maximum absorbance. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. For quantitative analysis, the peak area of the sample is compared against a calibration curve generated from standards of known concentration.

Illustrative HPLC Method Parameters and Results:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection (UV) | 254 nm |

| Retention Time | 8.2 minutes |

| Purity Assay | >99.5% |

Note: The data in this table is illustrative and represents a typical method for a compound of this nature. Actual experimental values may vary.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used to separate, identify, and quantify volatile and semi-volatile organic compounds. In the context of this compound, GC-MS is primarily employed to detect and identify any residual solvents or volatile by-products from its synthesis.

A sample of the compound is dissolved in a volatile solvent and injected into the gas chromatograph, where it is vaporized. An inert carrier gas (e.g., helium) transports the vaporized sample through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase lining the column. As the separated components exit the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that allows for the definitive identification of each component.

Table of Potential Volatile Impurities Detectable by GC-MS:

| Potential Impurity | Molecular Formula | Likely Origin |

| Toluene | C₇H₈ | Reaction Solvent |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Reaction Solvent |

| 3-Bromo-5-(trifluoromethyl)aniline | C₇H₅BrF₃N | Unreacted Starting Material |

Note: This table lists plausible impurities based on common synthetic routes. Their presence and concentration would be confirmed by their specific retention times and mass spectra in a GC-MS analysis.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample. This method provides an essential check on the empirical formula of a newly synthesized compound like this compound. The experimentally determined percentages of C, H, and N are compared with the theoretically calculated values based on its molecular formula, C₈H₄BrF₃N₂. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

The molecular formula C₈H₄BrF₃N₂ corresponds to a molecular weight of 265.03 g/mol .

Elemental Composition of this compound:

| Element | Theoretical % | Experimental % (Typical) |

| Carbon (C) | 36.25% | 36.21% |

| Hydrogen (H) | 1.52% | 1.55% |

| Nitrogen (N) | 10.57% | 10.52% |

Note: The theoretical percentages are calculated from the molecular formula. The experimental values are representative and should fall within an acceptable margin of error (typically ±0.4%) to confirm the compound's identity.

Computational Chemistry and in Silico Investigations of 3 Bromo 5 Trifluoromethyl 1h Indazole

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Investigation of Molecular Flexibility and Environmental Effects

The conformational flexibility of a molecule is a critical determinant of its biological activity, influencing its ability to adopt the optimal geometry for binding to a biological target. Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of a molecule over time, providing insights into its flexibility and how this is influenced by the surrounding environment.

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of this technique can be applied to understand its likely behavior. The indazole core itself is a relatively rigid bicyclic system. The primary sources of flexibility would arise from the rotation of the trifluoromethyl group and any substituents attached to the indazole nitrogen.

Binding Free Energy Calculations

A fundamental goal of computational drug design is the accurate prediction of the binding affinity between a ligand and its target protein. Binding free energy calculations provide a quantitative measure of this affinity, helping to prioritize compounds for synthesis and experimental testing. Several computational methods are employed for this purpose, ranging from relatively fast but less accurate scoring functions to more rigorous but computationally expensive alchemical free energy calculations.

For derivatives of this compound, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate binding free energies. These methods involve running molecular dynamics simulations of the protein-ligand complex and then calculating the free energy components, including the molecular mechanics energy in the gas phase and the solvation free energy.

More advanced techniques, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), can provide more accurate predictions. These methods involve computationally "morphing" one molecule into another (e.g., a derivative of this compound with a different substituent) to calculate the difference in binding free energy. While computationally intensive, these methods can be invaluable for guiding lead optimization efforts.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

For a series of compounds derived from the this compound scaffold, QSAR models can be developed to predict their biological activity against a specific target. This process begins with the generation of a dataset of compounds with experimentally determined activities. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological features.

Statistical methods, such as multiple linear regression, partial least squares, and machine learning algorithms (e.g., support vector machines, random forests), are then used to build a mathematical model that correlates the descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds.

A hypothetical example of data used for a 2D-QSAR model is presented below:

| Compound ID | Scaffold | R-group | logP | Molecular Weight | pIC50 (Predicted) |

| 1 | This compound | -H | 3.5 | 265.03 | 6.2 |

| 2 | This compound | -CH3 | 3.9 | 279.06 | 6.8 |

| 3 | This compound | -Cl | 4.0 | 299.48 | 7.1 |

| 4 | This compound | -OH | 3.1 | 281.03 | 5.9 |

Identification of Key Structural Descriptors for Optimization

A significant advantage of QSAR modeling is its ability to identify the key structural features, or descriptors, that are most important for biological activity. By analyzing the coefficients of the descriptors in the QSAR equation, researchers can gain insights into the structure-activity relationship.

For instance, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), on a series of this compound analogs could reveal the importance of steric and electrostatic fields at different positions of the molecule. The output of these analyses is often visualized as contour maps, which indicate regions where bulky groups, electron-donating groups, or electron-withdrawing groups would be beneficial or detrimental to activity. This information is invaluable for medicinal chemists in designing the next generation of compounds with improved potency and selectivity. For example, a CoMFA study might indicate that a bulky, hydrophobic group at a specific position on the indazole ring enhances binding affinity, guiding the synthesis of derivatives with such features.

Virtual Screening and Library Design

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target.

Identification of Novel Scaffolds with Desired Pharmacological Profiles

The this compound scaffold can serve as a starting point for the discovery of novel chemical entities with desired pharmacological profiles. One approach is to use the scaffold as a query in a similarity search of large compound databases. This can identify commercially available or synthetically accessible molecules that share key structural features with the parent scaffold.

Another powerful technique is pharmacophore modeling. A pharmacophore model represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors, acceptors, hydrophobic centers, aromatic rings) required for biological activity. A pharmacophore model can be generated based on the structure of this compound and its known interactions with a target protein. This model can then be used to screen virtual libraries to identify diverse molecules that fit the pharmacophore, potentially leading to the discovery of entirely new chemical scaffolds with the desired biological activity.

The table below illustrates a hypothetical pharmacophore model derived from the this compound scaffold:

| Feature | Type | X, Y, Z Coordinates | Radius (Å) |

| 1 | Hydrogen Bond Donor | 1.2, 3.4, -0.5 | 1.0 |

| 2 | Aromatic Ring | -2.1, 0.5, 1.3 | 1.5 |

| 3 | Hydrophobic Center | 4.5, -1.2, 0.8 | 1.2 |

| 4 | Halogen Bond Donor | -3.0, 2.8, -1.1 | 0.8 |

This pharmacophore model could then be used to filter large chemical databases to find new molecules that match these spatial and chemical features, thereby identifying novel scaffolds for drug development.

Computational Approaches for Compound Optimization

The optimization of this compound as a potential drug candidate is heavily reliant on a variety of computational techniques. These methods are employed to refine the molecular structure to improve its binding affinity for a specific biological target, enhance its pharmacokinetic profile, and minimize potential off-target effects.

A key computational strategy in the optimization process is structure-based drug design (SBDD) . This approach utilizes the three-dimensional structure of the target protein, often obtained through X-ray crystallography or NMR spectroscopy, to design and modify ligands. For instance, in the optimization of indazole-derived inhibitors for kinases like ULK1, docking simulations are performed to predict the binding mode of the ligand within the active site. These simulations can reveal crucial hydrogen bonding interactions, hydrophobic contacts, and π-stacking interactions that contribute to binding affinity. By analyzing the docked pose of this compound, researchers can identify opportunities for structural modifications that enhance these interactions. For example, the addition of a 3-amino group to the indazole ring has been shown to provide a third hydrogen bond with the hinge region of the kinase, significantly improving inhibitory potency. nih.gov

Another powerful computational tool is the use of Quantitative Structure-Activity Relationship (QSAR) models . QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of indazole derivatives with known activities, a predictive QSAR model can be developed. This model can then be used to predict the activity of novel, unsynthesized derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates.

The following table summarizes some of the key computational approaches used for the optimization of indazole-based compounds, which are applicable to this compound:

| Computational Approach | Description | Application in Compound Optimization |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Identifies key binding interactions and guides the design of modifications to enhance affinity. |

| QSAR | Relates the chemical structure of compounds to their biological activity. | Predicts the activity of new derivatives and prioritizes synthetic efforts. |

| Molecular Dynamics | Simulates the time-dependent behavior of a molecular system. | Assesses the stability of the ligand-receptor complex and identifies conformational changes. |

| Free Energy Perturbation (FEP) | Calculates the relative binding free energies of a series of related ligands. | Provides a more accurate prediction of the impact of structural modifications on binding affinity. |

Cheminformatics and Data Mining for Structure-Activity Landscape Analysis

Cheminformatics and data mining techniques are indispensable for analyzing the vast and complex datasets generated in drug discovery programs. For this compound and its analogs, these approaches are used to navigate the structure-activity landscape (SAL), which provides a visual representation of the relationship between chemical structure and biological activity.

Activity landscape modeling is a key cheminformatics tool that helps to identify "activity cliffs," which are pairs of structurally similar compounds with a large difference in biological activity. The identification of these cliffs is crucial as they can provide valuable insights into the subtle structural modifications that lead to significant changes in potency. For a series of 2-phenyl-2H-indazole derivatives, cheminformatic analysis has been used to explore their antiprotozoal activity, revealing structural features that favor biological activity, such as the presence of electron-withdrawing groups on the phenyl ring. mdpi.com A similar analysis of derivatives of this compound could uncover critical structure-activity relationships.

Data mining of large chemical databases and scientific literature can uncover previously unknown relationships between chemical structures and biological activities. By searching for compounds with similar structural motifs to this compound, it is possible to identify potential new biological targets or to repurpose existing drugs.

The following table outlines some of the cheminformatics and data mining approaches that can be applied to the analysis of the structure-activity landscape of this compound derivatives:

| Technique | Description | Application in SAL Analysis |

| Activity Landscape Modeling | Visualizes the relationship between chemical structure and biological activity. | Identifies activity cliffs and provides insights into structure-activity relationships. |

| Similarity Searching | Identifies compounds with similar chemical structures to a query molecule. | Explores the chemical space around a lead compound and identifies potential analogs. |

| Substructure Searching | Searches for compounds containing a specific chemical substructure. | Identifies all compounds in a database that share a common scaffold. |

| Machine Learning | Develops predictive models based on large datasets of chemical and biological data. | Predicts the biological activity of new compounds and classifies them based on their likely mechanism of action. |

Through the synergistic application of these computational and cheminformatics tools, the development of this compound can be significantly accelerated, leading to the design of more effective and safer therapeutic agents.

Pharmacological and Biological Activity Profiling of 3 Bromo 5 Trifluoromethyl 1h Indazole Derivatives

Investigation of Potential Biological Targets and Mechanisms of Action

The biological effects of indazole derivatives are exerted through their interaction with various molecular targets, leading to the modulation of critical cellular pathways. Research into this class of compounds has identified several key mechanisms, including enzyme inhibition, receptor binding, and interference with signal transduction cascades. nih.govnih.gov The trifluoromethyl group, in particular, is known to enhance metabolic stability and the binding affinity of molecules to hydrophobic pockets within proteins.

Derivatives of the indazole scaffold have been identified as potent inhibitors of several enzyme families crucial to disease progression, particularly in cancer and inflammation. nih.govmdpi.com

Kinases: A significant area of research has focused on indazole derivatives as kinase inhibitors. rsc.orgnih.gov Many approved anti-cancer drugs containing the indazole moiety function by targeting kinases. rsc.orgrsc.org Examples of kinases inhibited by various indazole derivatives include Fibroblast Growth Factor Receptors (FGFRs), Proviral Integration site MuLV (Pim) kinases, Aurora kinases, Bcr-Abl, Anaplastic Lymphoma Kinase (ALK), and ROS1. nih.govnih.govnih.gov For instance, the 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment for tyrosine kinases. nih.govmdpi.com

Cyclooxygenase (COX): Certain indazole derivatives have shown inhibitory activity against cyclooxygenase enzymes, particularly COX-2, which is a key mediator of inflammation. mdpi.comnih.gov This inhibition is a primary mechanism for their anti-inflammatory effects. nih.govnih.gov In silico and in vitro evaluations have confirmed that some 2H-indazole derivatives display inhibitory activity against human COX-2. mdpi.com

Other Enzymes: Indazole derivatives have also been investigated as inhibitors of other enzymes like indoleamine-2,3-dioxygenase1 (IDO1) and carbonic anhydrases (CAs). nih.gov Additionally, some derivatives have been found to inhibit enzymes like lactoperoxidase. taylorandfrancis.com

Table 1: Examples of Indazole Derivatives and their Enzyme Inhibition

| Compound Class | Target Enzyme(s) | Associated Activity | Reference(s) |

| 1H-Indazole Derivatives | FGFRs, Pim Kinases, Aurora Kinases, Bcr-Abl | Anti-tumor | nih.gov |

| 2H-Indazole Derivatives | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | mdpi.com |

| 3-Amino-5-substituted Indazoles | Anaplastic Lymphoma Kinase (ALK) | Anti-tumor | nih.gov |

| 1H-Indazole Derivatives | Indoleamine-2,3-dioxygenase1 (IDO1) | Anti-tumor | nih.govnih.gov |

| General Indazole Derivatives | Cyclooxygenase-2 (COX-2), Pro-inflammatory Cytokines | Anti-inflammatory | nih.gov |

The therapeutic action of indazole derivatives often involves binding to specific receptors, thereby blocking or modulating their function. Kinase-linked receptors are a major class of targets.

Tyrosine Kinase Receptors: Many indazole-based anti-cancer agents function by inhibiting tyrosine kinase receptors. mdpi.com These include the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), which are crucial for angiogenesis (the formation of new blood vessels that tumors need to grow). rsc.org Axitinib, an indazole-based drug, is a known inhibitor of VEGFR. rsc.orgnih.gov

Fibroblast Growth Factor Receptors (FGFRs): Indazole derivatives have been developed as potent inhibitors of FGFRs, which play a role in cell proliferation and differentiation. nih.gov

Serotonin (B10506) Receptors: Some indazole derivatives are known to possess a high affinity for serotonin receptors, such as the 5-HT3 receptor. researchgate.net Granisetron, an indazole-containing compound, is a serotonin receptor antagonist used to manage chemotherapy-induced nausea. mdpi.com

By inhibiting key enzymes and receptors, 3-Bromo-5-(trifluoromethyl)-1H-indazole derivatives can modulate intracellular signaling pathways that control cell growth, survival, and inflammation.

PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR signaling pathway is frequently overactive in cancer cells, promoting proliferation and survival. nih.gov A series of 3-amino-1H-indazole derivatives have been shown to exert anti-tumor effects by inhibiting this critical pathway. nih.gov

Apoptosis Pathways: Several studies have demonstrated that indazole derivatives can induce apoptosis (programmed cell death) in cancer cells. rsc.orgrsc.org This is often achieved by modulating the expression of key apoptosis-regulating proteins. For example, treatment with certain indazole compounds has been shown to upregulate pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2. rsc.orgrsc.org

Metastasis-Related Pathways: Indazole derivatives can also interfere with pathways involved in cancer cell migration and invasion. This can involve the downregulation of matrix metalloproteinases (MMPs), such as MMP9, which are enzymes that degrade the extracellular matrix, facilitating cancer cell spread. rsc.orgrsc.org

Spectrum of Pharmacological Activities (Based on Indazole Class Research)

The indazole scaffold is a versatile platform that has given rise to compounds with a broad range of pharmacological activities. wum.edu.plnih.gov Extensive research has particularly highlighted their potential as anti-cancer and anti-inflammatory agents. mdpi.comrsc.orgnih.govresearchgate.net

Indazole derivatives are recognized as a significant class of anti-tumor agents, with several compounds approved for clinical use in cancer therapy. nih.govnih.gov Their anti-cancer effects are multifaceted, targeting various hallmarks of cancer.

Antiproliferative Activity: A primary characteristic of these compounds is their ability to inhibit the growth of various cancer cell lines. nih.govrsc.org For instance, a series of novel 1H-indazole-3-amine derivatives were evaluated for their inhibitory activities against human cancer cell lines of the lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and liver (Hep-G2). nih.govresearchgate.net One derivative, compound 6o, showed a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM. nih.govresearchgate.net Another study identified an indazole derivative, compound 2f, which exhibited potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM. rsc.orgrsc.org

Induction of Apoptosis and Cell Cycle Arrest: As mentioned, these compounds are effective inducers of apoptosis. nih.govrsc.org Studies have shown they can promote apoptosis in a dose-dependent manner. rsc.org Furthermore, some derivatives can cause cell cycle arrest, for example, at the G2/M phase, thereby halting cell division. nih.gov

Inhibition of Angiogenesis and Metastasis: Several indazole derivatives, including the approved drugs Pazopanib and Axitinib, are multi-kinase inhibitors that target pathways involved in angiogenesis. mdpi.comrsc.orgnih.gov Research has also shown that these compounds can disrupt cancer cell migration and invasion, key processes in metastasis. rsc.orgrsc.org

Table 2: Anti-proliferative Activity of Selected Indazole Derivatives Against Cancer Cell Lines

| Compound | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference(s) |

| Compound 2f | 4T1 | Mouse Breast Cancer | 0.23 | rsc.org |

| Compound 6o | K562 | Human Chronic Myeloid Leukemia | 5.15 | nih.govresearchgate.net |

| Compound 93 | HL60 | Human Promyelocytic Leukemia | 0.0083 | nih.gov |

| Compound 93 | HCT116 | Human Colon Cancer | 0.0013 | nih.gov |

The indazole core is also present in compounds with significant anti-inflammatory activity. mdpi.comnih.govresearchgate.net The mechanisms underlying these properties often involve the inhibition of key inflammatory mediators.

Inhibition of Inflammatory Enzymes: The primary anti-inflammatory mechanism for many indazole derivatives is the inhibition of the COX-2 enzyme. nih.govnih.gov This enzyme is responsible for the production of prostaglandins, which are key drivers of the inflammatory response. nih.gov

Reduction of Pro-inflammatory Cytokines: In addition to COX-2 inhibition, indazole and its derivatives have been shown to inhibit pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β) in in vitro assays. nih.gov

Free Radical Scavenging: Some studies suggest that the anti-inflammatory effect of indazoles may also be attributed to their ability to scavenge free radicals, thus reducing oxidative stress which is often associated with inflammation. nih.gov

In Vivo Efficacy: The anti-inflammatory potential of indazole derivatives has been confirmed in animal models. For example, in carrageenan-induced hind paw edema in rats, a standard model for acute inflammation, indazole and its derivatives significantly and dose-dependently inhibited swelling. nih.gov

Antimicrobial and Antiparasitic Effects

Derivatives of indazole, a class of heterocyclic compounds, have been investigated for their potential as antimicrobial and antiparasitic agents. mdpi.comfrontiersin.org Research into N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives, which share structural similarities with trifluoromethyl-substituted indazoles, has identified compounds with significant antibacterial potency. nih.gov One study highlighted a derivative with both bromo and trifluoromethyl substitutions as the most potent in its series, demonstrating strong inhibitory activity against multiple strains of Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) value of 0.78 μg/mL. nih.gov This compound also showed potent activity against Staphylococcus epidermidis and Enterococcus faecium. nih.gov

Other studies on 2H-indazole derivatives have shown modest to weak activity against various Gram-positive bacterial isolates. mdpi.com For instance, certain 2H-indazoles displayed inhibitory profiles against S. aureus and S. epidermidis with MIC values between 64 and 128 µg/mL. mdpi.com

In the realm of antiparasitic activity, various 2H-indazole derivatives have been evaluated for their effects on protozoa such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. mdpi.com A study on 5-nitroindazole (B105863) derivatives found that they were active against Trypanosoma cruzi, the parasite responsible for Chagas disease, with one compound in particular showing favorable trypanocidal activity. mdpi.com These findings underscore the potential of the indazole scaffold as a basis for the development of new antimicrobial and antiparasitic therapeutics. mdpi.combeilstein-journals.org

Table 1: Antibacterial Activity of a Bromo and Trifluoromethyl Substituted Pyrazole Derivative

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| S. aureus (Strain 1) | 0.78 |

| S. aureus (Strain 2) | 0.78 |

| S. aureus (Strain 3) | 0.78 |

| S. epidermidis | 1.56 |

| E. faecium | 0.78 |

Data sourced from a study on N-(trifluoromethyl)phenyl substituted pyrazole derivatives, highlighting the potency of compound 25 which contains bromo and trifluoromethyl substitutions. nih.gov

Neurodegenerative Disease Modulators

The indazole scaffold is recognized for its presence in molecules with pharmacological effects across a wide range of diseases, including neurodegenerative conditions. nih.govresearchgate.netresearchgate.net While direct research on this compound as a modulator of neurodegenerative diseases is limited, the broader class of heterocyclic compounds is a significant area of investigation for conditions like Alzheimer's and Parkinson's disease. nih.gov The therapeutic potential of such compounds often lies in their ability to interact with key biological targets in the central nervous system, such as kinases or receptors. nih.govnih.gov For example, inhibitors of hMAO-B (human monoamine oxidase B), which are relevant in Parkinson's disease, have been developed using a benzimidazole (B57391) scaffold, a related heterocyclic structure. nih.gov The structural characteristics of indazole derivatives, including their ability to participate in various chemical interactions, make them valuable candidates for the design of novel neuroprotective agents. researchgate.net

Other Reported Biological Activities (e.g., Anti-hypertensive, Antidepressant, Antiviral, Antioxidant)

Indazole derivatives have been shown to possess a diverse range of biological activities. researchgate.net

Anti-hypertensive Activity: The indazole structure is a key component in various compounds explored for their anti-hypertensive properties. researchgate.net Research has shown that indole (B1671886) and indazole analogues can bind with high affinity to receptors involved in blood pressure regulation. researchgate.net For example, a series of isoxazole (B147169) derivatives, which are also heterocyclic compounds, were synthesized and tested for their alpha 1-antagonist activity, a mechanism relevant to treating hypertension. nih.gov One 3-bromo-5-isoxazolecarbonyl derivative demonstrated anti-hypertensive action comparable to the drug prazosin (B1663645) in spontaneously hypertensive rats. nih.gov

Antidepressant Activity: Certain indazole derivatives have been investigated for their potential as antidepressant agents. researchgate.net One such compound, 1-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1H-indazole (FS-32), was found to exhibit anti-reserpine activity and potentiate the effects of catecholamines, which are pharmacological properties suggestive of antidepressant potential. nih.gov This compound was shown to inhibit norepinephrine (B1679862) uptake, a common mechanism of action for tricyclic antidepressants. nih.gov

Antiviral Activity: The broader family of N-heterocycles, which includes indazoles, is a promising source of antiviral agents. nih.gov While specific data on this compound is not prominent, related structures have shown activity against various viruses. For instance, isatin (B1672199) derivatives, which contain an indole core, have been described as broad-spectrum antiviral agents. mdpi.com Similarly, pyrazole derivatives have been developed that show efficacy against viruses such as influenza and HIV. nih.gov

Antioxidant Activity: Indole derivatives have been identified as having antioxidant and cytoprotective effects. researchgate.net The core structure of these heterocyclic compounds allows for the exploration of their potential to scavenge free radicals and mitigate oxidative stress, which is implicated in numerous disease states. japsonline.com

In Vitro Biological Evaluation Methodologies

Cell Proliferation and Viability Assays

The evaluation of the antiproliferative activity of indazole derivatives is commonly conducted using in vitro assays that measure cell proliferation and viability. nih.govnih.gov The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. nih.govresearchgate.net In this assay, a reduction in cell proliferation is observed as a dose- and time-dependent decrease in absorbance. nih.gov

Another key method is the colony formation assay, which assesses the ability of single cells to grow into colonies. researchgate.netrsc.org This assay provides insight into the cytostatic effects of a compound over a longer period. nih.gov A significant reduction or complete inhibition of colony formation at specific concentrations indicates a strong antiproliferative effect. nih.gov These assays are fundamental in the initial screening and characterization of potential anticancer agents derived from the indazole scaffold. nih.gov

Table 2: Example of Antiproliferative Activity of an Indazole Derivative (Compound 2f) against 4T1 Breast Cancer Cells

| Assay | Concentration | Result |

|---|---|---|

| MTT Assay | Dose- and time-dependent | Decreased cell proliferation |

| Colony Formation | 1.25 μM | Complete inhibition |

Data from a study on a series of indazole derivatives, where compound 2f was identified as a potent inhibitor of cancer cell growth. nih.govresearchgate.net

Apoptosis Induction and Cell Cycle Analysis

To understand the mechanisms underlying the antiproliferative effects of indazole derivatives, researchers often investigate their ability to induce apoptosis (programmed cell death) and affect the cell cycle. nih.govrsc.org Flow cytometry using annexin (B1180172) V-FITC and propidium (B1200493) iodide (PI) dual staining is a standard technique to quantify apoptotic cells. researchgate.net This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. researchgate.net

Western blot analysis is another crucial technique used to measure the expression levels of key proteins involved in the apoptotic pathway. nih.govrsc.org The upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2, are common indicators that a compound induces apoptosis. researchgate.netrsc.org Additionally, changes in the mitochondrial membrane potential and levels of reactive oxygen species (ROS) can be measured to further elucidate the apoptotic mechanism. researchgate.netrsc.org

Migration and Invasion Assays

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. nih.gov The effect of this compound derivatives on these processes is typically evaluated using in vitro migration and invasion assays. frontiersin.orgnih.gov

The wound-healing assay is a straightforward method to study collective cell migration. frontiersin.orgresearchgate.net A scratch is made in a confluent cell monolayer, and the rate at which cells close the gap is monitored over time. researchgate.net

Transwell assays, also known as Boyden chamber assays, are used to assess both cell migration and invasion. frontiersin.orgnih.gov For migration assays, cells are placed in the upper chamber of a porous membrane and migrate towards a chemoattractant in the lower chamber. frontiersin.org To study invasion, the membrane is coated with a layer of extracellular matrix (such as Matrigel), which cells must degrade to migrate through. frontiersin.orgnih.gov A reduction in the number of cells that pass through the membrane indicates an inhibitory effect on migration or invasion. nih.gov

The molecular mechanisms behind these effects are often explored by examining the levels of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs). nih.govresearchgate.net For example, Western blot analysis can be used to detect a decrease in MMP9 and an increase in TIMP2, which are associated with reduced cell migration and invasion. nih.govrsc.org

Table 3: Common In Vitro Assays for Evaluating Indazole Derivatives

| Biological Process | Assay Type | Typical Measurement |

|---|---|---|

| Cell Proliferation | MTT Assay | Cell viability/metabolic activity |

| Cell Proliferation | Colony Formation Assay | Long-term proliferative capacity |

| Apoptosis | Flow Cytometry (Annexin V/PI) | Percentage of apoptotic cells |

| Apoptosis | Western Blot | Levels of Caspase-3, Bax, Bcl-2 |

| Cell Migration | Wound-Healing Assay | Rate of gap closure |

| Cell Migration/Invasion | Transwell Assay | Number of migrating/invading cells |

| Migration/Invasion | Western Blot | Levels of MMP9 and TIMP2 |

Enzymatic Assays

Research into the enzymatic activity of this compound derivatives has identified their potential as inhibitors of aldehyde dehydrogenase (ALDH) isoforms. In a study focused on the development of novel ALDH inhibitors, a derivative of this compound was synthesized and evaluated for its inhibitory effects.

The specific derivative, 1-(4-((3-Bromo-5-(trifluoromethyl)-1H-indazol-1-yl)methyl)phenyl)-3-(dimethylamino)propan-1-one hydrochloride, demonstrated inhibitory activity against multiple ALDH isoforms. The table below summarizes the enzymatic inhibition data for this compound against ALDH1A1, ALDH1A3, and ALDH3A1.

Table 1: Enzymatic Inhibition of ALDH Isoforms by a this compound Derivative

| Compound ID | Target Enzyme | % Inhibition |

|---|---|---|

| 1-(4-((3-Bromo-5-(trifluoromethyl)-1H-indazol-1-yl)methyl)phenyl)-3-(dimethylamino)propan-1-one hydrochloride | ALDH1A1 | Data not specified |

| ALDH1A3 | Data not specified | |

| ALDH3A1 | Data not specified |

Data represents the percentage of enzyme activity inhibited by the test compound at a given concentration. Specific percentage values were not detailed in the available literature.